N-cyclopropyl-6-iodo-quinazolin-4-amine
Description
Properties
Molecular Formula |
C11H10IN3 |
|---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
N-cyclopropyl-6-iodoquinazolin-4-amine |
InChI |
InChI=1S/C11H10IN3/c12-7-1-4-10-9(5-7)11(14-6-13-10)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,13,14,15) |
InChI Key |
BANLEUQEKVFDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2C=C(C=C3)I |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Quinazolines, including N-cyclopropyl-6-iodo-quinazolin-4-amine, have been studied for their antitumor properties. Compounds with a 4-aminoquinazoline structure have demonstrated significant antitumor activity through various mechanisms, including inhibition of the PI3Kα pathway, which is crucial in cancer cell proliferation and survival.
Case Study: PI3Kα Inhibition
Research has shown that derivatives of 4-aminoquinazoline can effectively inhibit PI3Kα, leading to reduced tumor growth in preclinical models. For instance, a study identified that modifications to the 4-aminoquinazoline scaffold enhanced its inhibitory activity against PI3Kα, suggesting that this compound could be a candidate for further development as an anticancer agent .
Antimicrobial Properties
The quinazoline scaffold has also been explored for its antimicrobial effects. Various derivatives have shown promising results against resistant strains of bacteria and fungi.
Case Study: Antimicrobial Efficacy
In vitro studies indicated that certain quinazoline derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the quinazoline ring can enhance this activity, making this compound a potential lead compound for developing new antibiotics .
Antimalarial Activity
Research into quinazoline derivatives has revealed their potential as antimalarial agents. The 4-aminoquinoline derivatives are particularly noted for their efficacy against chloroquine-resistant strains of malaria.
Case Study: Antimalarial Development
A study highlighted the synthesis of novel 4-aminoquinoline derivatives that showed significant activity against chloroquine-resistant malaria parasites. The structure-activity relationship (SAR) analysis indicated that modifications similar to those in this compound could enhance antimalarial properties .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions.
Table: Synthetic Utility of Quinazolines
These reactions highlight the compound's utility in generating complex molecular architectures that can be further explored for biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes 16 analogs of 6-iodoquinazolin-4-amine (compounds 5a–q), differing in their 4-amino substituents. Key comparisons are outlined below:
Key Observations
Synthetic Efficiency :
- Substituents with aliphatic or small aromatic groups (e.g., cyclopropylmethyl in 5b , pyrazolyl in 5p ) generally achieved high yields (>90%), likely due to reduced steric hindrance during nucleophilic substitution .
- Bulkier or electron-deficient groups (e.g., trifluoromethylbenzyl in 5d ) showed slightly lower yields (86.1%), possibly due to steric effects or reduced nucleophilicity .
Structural Influence on Molecular Properties: Cyclopropylmethyl (5b): The cyclopropyl group combines steric bulk with conformational rigidity, which may enhance metabolic stability compared to linear alkyl chains (e.g., 5f) . Heteroaromatic Substituents (5h, 5l): Pyridyl groups introduce hydrogen-bonding capabilities, which could modulate target interactions .
Comparison with Non-Iodo Analogs: describes 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, where bromine substitution enabled Suzuki-Miyaura coupling for further derivatization. highlights N-phenethylquinazolin-4-amines with electron-donating/withdrawing groups at the 6-position. The iodine in 5a–q provides a distinct electronic profile, influencing both reactivity and intermolecular interactions (e.g., halogen bonding) .
Preparation Methods
Synthesis of 4-Chloro-6-Iodoquinazoline
The precursor 4-chloro-6-iodoquinazoline is typically prepared via chlorination of 6-iodoquinazolin-4-one using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example:
Cyclopropylamine Substitution
The chloro group at position 4 is displaced by cyclopropylamine under mild conditions:
Table 1: Optimization of NAS Conditions
One-Pot Halogenation-Amination Strategy
Recent advances have enabled a one-pot synthesis to reduce purification steps:
Direct Coupling of Cyclopropylamine
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction:
-
4-Chloro-6-iodoquinazoline and cyclopropylamine are heated at 150°C for 20 minutes under microwave conditions.
-
Advantages : 95% conversion in <30 minutes, reduced side products.
Transition Metal-Catalyzed Cross-Coupling
Palladium and copper catalysts enable regioselective modifications of the quinazoline core:
Buchwald-Hartwig Amination
Ullmann-Type Coupling
Copper-mediated coupling offers a cost-effective alternative:
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|---|
| NAS (Two-Step) | 88 | 95 | 8 | Low | High |
| One-Pot Halogenation | 75 | 90 | 3 | Medium | Moderate |
| Buchwald-Hartwig | 85 | 97 | 12 | High | Low |
| Ullmann Coupling | 70 | 88 | 24 | Medium | Moderate |
Key Findings :
-
The two-step NAS method remains the most scalable and cost-effective for industrial applications.
-
Microwave-assisted synthesis offers rapid access but requires specialized equipment.
-
Transition metal-catalyzed methods provide higher purity but are less feasible for large-scale production due to catalyst costs.
Mechanistic Insights
NAS Reaction Pathway
The substitution at position 4 proceeds via a two-step mechanism:
Palladium-Catalyzed Amination
Pd(0) undergoes oxidative addition with the C–Cl bond, forming a Pd(II) intermediate. Cyclopropylamine then coordinates to Pd(II), followed by reductive elimination to yield the product.
Challenges and Optimization Strategies
Iodine Stability
The C–I bond in 6-iodoquinazoline derivatives is prone to hydrolysis under basic conditions. Strategies to mitigate this include:
Purification Techniques
-
Recrystallization : Isopropanol/water mixtures yield high-purity crystals (95–98%).
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves residual amine byproducts.
Industrial-Scale Production Considerations
Green Chemistry Metrics
Regulatory Compliance
-
Residual palladium in API batches must be <10 ppm (ICH Q3D guidelines).
-
Iodine-containing intermediates require strict controls to prevent genotoxic impurity formation.
Emerging Methodologies
Photocatalytic Amination
Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ enables room-temperature coupling:
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-cyclopropyl-6-iodo-quinazolin-4-amine?
Methodological Answer:
Synthesis optimization should focus on reaction conditions and purification. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing iodine substituents, as seen in analogous quinazoline derivatives . Key steps include:
- Solvent selection : Use 1,4-dioxane/water mixtures (4:1 v/v) to enhance solubility and reaction efficiency.
- Catalyst system : Pd(dppf)Cl₂ with potassium carbonate improves yield and reduces side reactions.
- Purification : Column chromatography (silica gel, dichloromethane/methanol gradient) ensures high purity (>95%) .
- Monitoring : Track reaction progress via TLC and confirm final structure using H/C NMR and HRMS .
Basic: How can researchers verify the structural integrity and purity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR Analysis : Compare H NMR signals (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, quinazoline aromatic protons at δ 7.5–8.5 ppm) with literature data for analogous compounds .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed [M+H]⁺) to validate the iodine substituent’s presence .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
SAR studies should systematically modify substituents and assess biological endpoints:
- Substituent Variation : Replace iodine with bromine or chlorine to evaluate halogen-dependent activity (see analogs like 6-bromo-indazol-4-amine for guidance) .
- Core Modifications : Introduce morpholine or pyridinyl groups (as in ) to enhance solubility or target affinity .
- Assay Design : Use kinase inhibition assays (e.g., EGFR or VEGFR) and compare IC₅₀ values against reference inhibitors like gefitinib .
Advanced: What strategies resolve contradictory data in biological assays involving this compound?
Methodological Answer:
Address discrepancies through:
- Reproducibility Checks : Replicate experiments across independent labs with standardized protocols (e.g., fixed cell lines, identical reagent batches) .
- Structural Confirmation : Re-analyze compound purity via LC-MS to rule out degradation or isomerization .
- Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to validate binding modes and identify off-target interactions .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or MOE to model binding to kinases (e.g., EGFR), focusing on the iodine atom’s role in halogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase assays .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
- Solvent : Dissolve in DMSO (10 mM stock), aliquot, and avoid freeze-thaw cycles .
- Documentation : Regularly verify stability via HPLC every 6 months .
Advanced: How can researchers modify the quinazoline core to enhance metabolic stability?
Methodological Answer:
- Cyclopropyl Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Prodrug Design : Link the amine group to a hydrolyzable ester (e.g., pivaloyloxymethyl) to improve oral bioavailability .
- In Vitro Assays : Use liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
